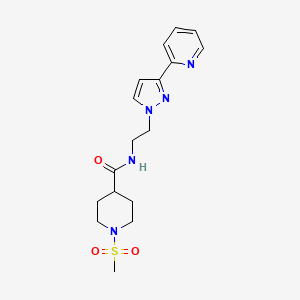![molecular formula C15H16N4O2S2 B2731663 N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide CAS No. 1202999-52-7](/img/structure/B2731663.png)
N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C15H16N4O2S2 and its molecular weight is 348.44. The purity is usually 95%.
BenchChem offers high-quality N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Metabolic Pathways and Disposition
N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide, as a chemical entity, may not have directly been the focus of extensive published research. However, understanding the metabolic pathways and disposition of structurally related compounds provides insights into the potential scientific research applications of such compounds. For instance, the study of the disposition and metabolism of SB-649868, a novel orexin 1 and 2 receptor antagonist, offers a glimpse into the metabolic fate of compounds with complex structures in humans. The study revealed the principal route of metabolism was via oxidation, with significant elimination via feces, suggesting that compounds with similar structures might undergo extensive metabolism and could be explored for their metabolic profiles in therapeutic applications (Renzulli et al., 2011).
Analytical Detection in Biological Samples
The analytical detection and quantification of related thiadiazole compounds in biological samples underscore the importance of analytical chemistry in the development and monitoring of new therapeutic agents. For example, the identification and quantitative determination of carboxylic and mercapturic acid metabolites of etridiazole, a thiadiazole derivative, in the urine of rats and humans highlight the capabilities and requirements for sensitive analytical techniques to monitor exposure and metabolite profiles of novel compounds. These methodologies can be adapted to study N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide, aiding in the understanding of its pharmacokinetics and potential therapeutic applications (Welie et al., 2005).
Potential for Investigating Receptor Binding and Neurological Effects
The study of synthetic cannabimimetics, such as 3-(4-Methoxybenzoyl)-1-pentylindole (RCS-4), and their urinary metabolites, offers an example of how novel compounds can be investigated for their receptor binding profiles and potential neurological effects. Similar research could be envisioned for N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide, particularly in exploring its interactions with specific receptors and the implications for treating neurological disorders (Kavanagh et al., 2012).
Exploration in Environmental and Biological Monitoring
Parabens and their esters serve as a reminder of the relevance of chemical compounds in environmental and biological monitoring. Studies measuring the concentrations of parabens in human tissues, such as breast tissue, highlight the broader applications of chemical compounds in assessing exposure and potential health risks associated with consumer products. Similar methodologies could be employed to assess the environmental and biological presence of N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide, contributing to a better understanding of its safety profile and environmental impact (Barr et al., 2012).
Propriétés
IUPAC Name |
N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-4-propylthiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2S2/c1-4-5-9-13(23-19-18-9)14(20)17-15-16-11-10(21-3)7-6-8(2)12(11)22-15/h6-7H,4-5H2,1-3H3,(H,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTXPOCSNXMYNJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)NC2=NC3=C(C=CC(=C3S2)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[3-cyano-6-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2731582.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-1,5-dimethyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2731584.png)


![2-(4-methylphenyl)-4H-thieno[3,2-d][1,3]oxazin-4-one](/img/structure/B2731589.png)

![N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)tetrahydrothiophene-3-carboxamide 1,1-dioxide](/img/structure/B2731591.png)
![2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(3-nitrophenyl)acetamide](/img/structure/B2731592.png)




